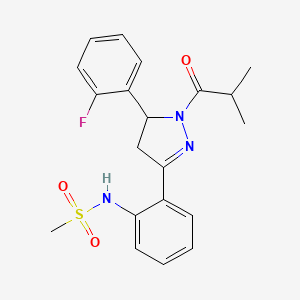
N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide, which is a functional group that is characterized by the R-SO2-NH2 structure. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a fluorophenyl group, which can contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The specific chemical reactions that this compound can undergo would depend on the conditions and the reagents present. Generally, sulfonamides can participate in various chemical reactions due to the presence of the sulfonyl and amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .Scientific Research Applications
Catalytic Asymmetric Addition
One study highlights the use of chiral phosphoric acid (CPA) catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, which is generated in situ. This method provides metal-free access to compounds incorporating sulfone and fluorine with contiguous quaternary stereocenters, relevant to isoindolinones, in excellent stereoselectivities. This approach is significant in the synthesis of biologically relevant compounds with complex stereochemistry (Bhosale et al., 2022).
COX-2 Inhibition
Another research focus is on the role of the methanesulfonamide group in enhancing the COX-2 inhibitory activity of 1,5-diarylpyrazole compounds. Specifically, when the methanesulfonamide group is positioned at the C-5 phenyl ring, it yields potent and selective COX-2 inhibitors. This property is crucial for the development of anti-inflammatory drugs, with some derivatives achieving IC(50) values as low as 30 nM (Singh et al., 2004).
Antiproliferative Activities
The synthesis and in vitro antiproliferative activities of pyrazole-sulfonamide derivatives against cancer cell lines have also been explored. Some synthesized compounds demonstrated promising broad-spectrum antitumor activity, comparable to established anticancer drugs like 5-fluorouracil and cisplatin. This indicates the potential application of such compounds in cancer therapy (Mert et al., 2014).
Insecticidal Activity
Research on pyrazole methanesulfonates has shown that these compounds possess insecticidal activity with low levels of acute mammalian toxicity. Specifically, amides formed from amines with α-branching demonstrated the highest level of activity, indicating their potential as insecticides (Finkelstein & Strock, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(14-8-4-6-10-16(14)21)12-18(22-24)15-9-5-7-11-17(15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORZBPJVWTZJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)
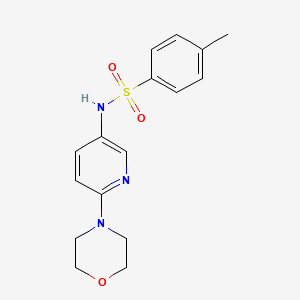
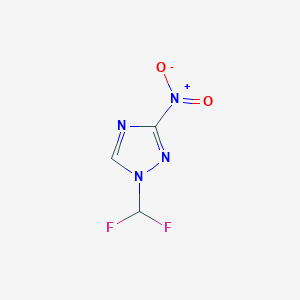
![1-(2,2-Dioxo-3,3a,4,6,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2555353.png)
![8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2555355.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2555357.png)
methanone](/img/structure/B2555360.png)
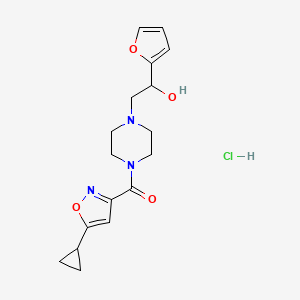
![5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2555366.png)
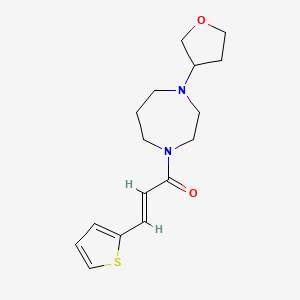
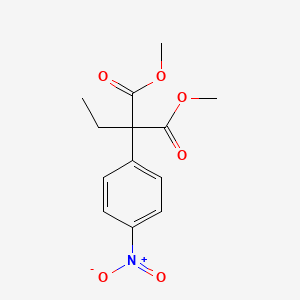
![Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate](/img/structure/B2555370.png)
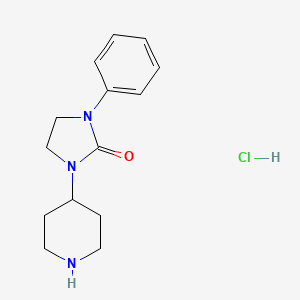
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2555372.png)